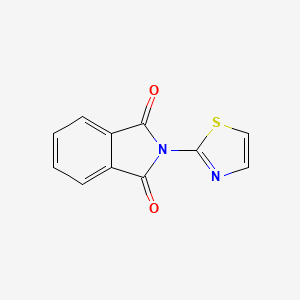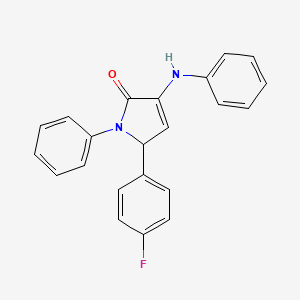
N-(5-hexyl-1,3,4-thiadiazol-2-yl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-hexyl-1,3,4-thiadiazol-2-yl)-2-furamide is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound belongs to the family of thiadiazole derivatives, which have been extensively studied for their diverse biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. In
Mécanisme D'action
The mechanism of action of N-(5-hexyl-1,3,4-thiadiazol-2-yl)-2-furamide is not fully understood, but several studies have suggested that it may act by inhibiting the activity of specific enzymes or proteins involved in the growth and survival of microbial or cancer cells. For example, one study reported that N-(5-hexyl-1,3,4-thiadiazol-2-yl)-2-furamide inhibited the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair, in breast cancer cells.
Biochemical and Physiological Effects:
N-(5-hexyl-1,3,4-thiadiazol-2-yl)-2-furamide has been shown to have several biochemical and physiological effects in vitro and in vivo. For example, one study reported that this compound caused a significant decrease in the level of intracellular reactive oxygen species (ROS) in breast cancer cells, indicating its potential antioxidant activity. Additionally, N-(5-hexyl-1,3,4-thiadiazol-2-yl)-2-furamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(5-hexyl-1,3,4-thiadiazol-2-yl)-2-furamide in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound has shown promising results in various assays, indicating its potential as a lead compound for the development of new antimicrobial or anticancer agents. However, one of the limitations of using N-(5-hexyl-1,3,4-thiadiazol-2-yl)-2-furamide is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
Several future directions can be explored in the research of N-(5-hexyl-1,3,4-thiadiazol-2-yl)-2-furamide. One potential direction is to further investigate its mechanism of action and identify the specific targets that it interacts with in microbial or cancer cells. Additionally, the development of novel formulations or delivery systems that enhance the solubility and bioavailability of N-(5-hexyl-1,3,4-thiadiazol-2-yl)-2-furamide may improve its efficacy in vivo. Furthermore, the evaluation of its potential toxicity and safety profile in animal models may provide valuable insights into its potential clinical applications.
Méthodes De Synthèse
The synthesis of N-(5-hexyl-1,3,4-thiadiazol-2-yl)-2-furamide can be achieved through several methods, including the reaction between 2-furoic acid and 5-hexyl-1,3,4-thiadiazole-2-amine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), or the reaction between 2-furoyl chloride and 5-hexyl-1,3,4-thiadiazole-2-amine in the presence of a base, such as triethylamine. The reaction typically occurs at room temperature or under reflux conditions, and the product can be purified through column chromatography or recrystallization.
Applications De Recherche Scientifique
N-(5-hexyl-1,3,4-thiadiazol-2-yl)-2-furamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. Several studies have reported the antimicrobial activity of this compound against a range of bacterial and fungal strains, such as Staphylococcus aureus, Escherichia coli, and Candida albicans. Additionally, N-(5-hexyl-1,3,4-thiadiazol-2-yl)-2-furamide has shown promising results in inhibiting the growth and proliferation of cancer cells, such as breast cancer and lung cancer cells.
Propriétés
IUPAC Name |
N-(5-hexyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-2-3-4-5-8-11-15-16-13(19-11)14-12(17)10-7-6-9-18-10/h6-7,9H,2-5,8H2,1H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDROYQTVCQGFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=NN=C(S1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644732 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B4930290.png)
![N-(2-methylphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B4930296.png)
![[(2S*,4R*,5R*)-4-{[(1-acetyl-4-piperidinyl)amino]methyl}-5-(4-chlorophenyl)-1-ethyl-2-methyl-2-pyrrolidinyl]methanol](/img/structure/B4930302.png)
![N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N,N-diethyl-1,4-benzenediamine hydrobromide](/img/structure/B4930305.png)
![N-benzyl-2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide](/img/structure/B4930308.png)
![4-(4-bromophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4930317.png)
![5-[(5-bromo-2-furyl)methylene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4930318.png)
![5-(2-nitrophenyl)-N-[4-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B4930335.png)
![1-[2-(4-bromophenyl)-2-oxoethyl]-3-cyanopyridinium bromide](/img/structure/B4930342.png)
![1-(4-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine](/img/structure/B4930350.png)
